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  • Product: 4-acetyl-1H-pyrrole-2-carbohydrazide
  • CAS: 477858-84-7

Core Science & Biosynthesis

Foundational

Physicochemical properties of 4-acetyl-1H-pyrrole-2-carbohydrazide

Title: Physicochemical Profiling and Synthetic Applications of 4-Acetyl-1H-pyrrole-2-carbohydrazide in Drug Discovery Executive Summary As a Senior Application Scientist in medicinal chemistry, I present this technical w...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling and Synthetic Applications of 4-Acetyl-1H-pyrrole-2-carbohydrazide in Drug Discovery

Executive Summary As a Senior Application Scientist in medicinal chemistry, I present this technical whitepaper detailing the physicochemical properties, synthetic utility, and pharmacological applications of 4-acetyl-1H-pyrrole-2-carbohydrazide . This molecule serves as a highly versatile building block, particularly in the design of molecular hybrids such as aroyl hydrazones and Schiff bases. These derivatives have demonstrated significant potential as targeted antimicrobial and anti-tubercular agents. This guide provides a deep dive into the compound's core properties, mechanistic pathways, and field-proven experimental protocols designed for self-validation.

Physicochemical Profiling

Understanding the foundational properties of 4-acetyl-1H-pyrrole-2-carbohydrazide is critical for predicting its behavior in organic synthesis and biological assays. The carbohydrazide moiety provides excellent hydrogen-bonding capabilities, making it an ideal pharmacophore for interacting with bacterial enzyme active sites.

Table 1: Core Physicochemical Properties

PropertyValue / Description
IUPAC Name 4-acetyl-1H-pyrrole-2-carbohydrazide
CAS Number 477858-84-7[]
Molecular Formula C₇H₉N₃O₂[]
Molecular Weight 167.17 g/mol [2]
SMILES CC(=O)C1=CNC(=C1)C(=O)NN[]
InChIKey AVYAAHSFYODHLB-UHFFFAOYSA-N[2]
Physical Form Solid (typically ≥90-95% purity for analytical standards)[2]
Hazard Statements H302 (Harmful if swallowed), H312, H332[2]

Synthetic Utility & Workflow

4-acetyl-1H-pyrrole-2-carbohydrazide is primarily utilized as a precursor for synthesizing Schiff bases. By reacting the terminal amine of the hydrazide group with various aromatic aldehydes, researchers can generate a vast library of biologically active compounds (3)[3].

Synthesis A Ethyl 4-acetyl-1H-pyrrole -2-carboxylate C 4-acetyl-1H-pyrrole -2-carbohydrazide A->C Hydrazinolysis B Hydrazine Hydrate (Reflux) B->C E Schiff Base Derivatives (Antimicrobial Agents) C->E Condensation D Aromatic Aldehydes (Ethanol, TEA) D->E

Synthesis workflow of 4-acetyl-1H-pyrrole-2-carbohydrazide and its bioactive Schiff base derivatives.

Mechanistic Applications in Drug Discovery

The derivatives of pyrrole-2-carbohydrazide have gained significant traction as narrow-spectrum antibacterial agents, specifically against Mycobacterium tuberculosis (Mtb).

Mechanism of Action: These compounds are designed as competitive inhibitors of Enoyl-acyl carrier protein reductase (ENR/InhA) , a key enzyme in the bacterial Type II fatty acid synthesis (FAS-II) system (4)[4]. Because the bacterial ENR sequence is structurally distinct from mammalian fatty acid biosynthesis enzymes, it presents an attractive, highly selective target. Inhibition of ENR halts the elongation of fatty acids, directly preventing the synthesis of mycolic acids. Without mycolic acids, the integrity of the mycobacterial cell wall collapses, leading to bacterial cell death.

MOA cluster_0 M. tuberculosis FAS-II Pathway ENR Enoyl-Acyl Carrier Protein Reductase (InhA) FAS Fatty Acid Elongation ENR->FAS Catalyzes Mycolic Mycolic Acid Synthesis FAS->Mycolic CellWall Cell Wall Integrity Mycolic->CellWall CellDeath Bacterial Cell Death CellWall->CellDeath Disruption Drug Pyrrole-2-carbohydrazide Derivatives Drug->ENR Competitive Inhibition

Mechanism of action for pyrrole-2-carbohydrazide derivatives inhibiting the FAS-II pathway.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the causality behind the chemical choice and the analytical method required to verify success.

Protocol A: Hydrazinolysis to form 4-acetyl-1H-pyrrole-2-carbohydrazide

Objective: Convert ethyl 4-acetyl-1H-pyrrole-2-carboxylate into the target carbohydrazide.

  • Preparation: Dissolve 10 mmol of ethyl 4-acetyl-1H-pyrrole-2-carboxylate in 20 mL of absolute ethanol. Causality: Absolute ethanol provides a polar protic environment that stabilizes the transition state without introducing water, which could cause competitive ester hydrolysis.

  • Reagent Addition: Add an excess (30 mmol) of 100% hydrazine hydrate dropwise. Causality: Excess hydrazine drives the equilibrium of the nucleophilic acyl substitution toward the hydrazide product and prevents the formation of symmetric diacylhydrazines ()[].

  • Reaction: Reflux the mixture for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/n-hexane (7:3) mobile phase.

  • Isolation & Validation: Cool the mixture to 0°C to precipitate the product. Filter, wash with cold ethanol, and recrystallize.

    • Self-Validation: Perform FTIR spectroscopy. The disappearance of the ester C=O stretch (~1730 cm⁻¹) and the appearance of the amide C=O stretch (~1650 cm⁻¹) alongside N-H stretching (~3300-3200 cm⁻¹) confirms successful conversion.

Protocol B: Condensation to form Schiff Base Antimicrobials

Objective: Synthesize N'-arylidene derivatives for biological screening.

  • Preparation: Combine equimolar amounts (5 mmol) of 4-acetyl-1H-pyrrole-2-carbohydrazide and a selected aromatic aldehyde in 15 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of Triethylamine (TEA) or glacial acetic acid. Causality: A catalytic amount of acid/base facilitates the formation and subsequent dehydration of the hemiaminal intermediate, driving the formation of the imine (azomethine) bond (3)[3].

  • Reaction: Reflux for 4-7 hours.

  • Isolation & Validation: Pour the mixture into crushed ice. Filter the resulting solid and recrystallize from ethanol.

    • Self-Validation: ¹H NMR (DMSO-d₆) is critical here. Look for the distinct singlet of the azomethine proton (CH=N) at approximately δ 8.4–8.6 ppm, which definitively proves Schiff base formation.

Protocol C: Microplate Alamar Blue Assay (MABA) for Anti-tubercular Screening

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against M. tuberculosis H37Rv.

  • Plate Preparation: Add 200 µL of sterile deionized water to the outer perimeter wells of a 96-well plate. Causality: This prevents the evaporation of the assay medium in the inner test wells during prolonged incubation, ensuring concentration integrity (4)[4].

  • Inoculation: Add 100 µL of Middlebrook 7H9 broth containing the bacterial inoculum to the test wells. Perform serial dilutions of the synthesized compounds directly on the plate.

  • Incubation & Indicator: Incubate at 37°C for 5 days. Add 20 µL of Alamar Blue (resazurin) solution to each well and incubate for an additional 24 hours.

  • Readout & Validation:

    • Self-Validation: Alamar Blue acts as a visual oxidation-reduction indicator. A color change from blue (oxidized state) to pink (reduced state) indicates active bacterial metabolism. The MIC is defined as the lowest drug concentration that prevents this color change, providing an immediate, verifiable readout of compound efficacy.

References

  • BOC Sciences. CAS 477858-84-7 (1H-Pyrrole-2-carboxylicacid,4-acetyl-,hydrazide).
  • Sigma-Aldrich. 4-acetyl-1H-pyrrole-2-carbohydrazide | 477858-84-7.
  • Der Pharma Chemica. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives.
  • Taylor & Francis. Design, synthesis and antistaphylococcal activity of marine pyrrole alkaloid derivatives.

Sources

Exploratory

Comprehensive Characterization of 4-Acetyl-1H-pyrrole-2-carbohydrazide: Molecular Weight, Exact Mass, and Analytical Workflows

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Executive Summary In modern drug discovery and synthetic organic chemistry, the pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals

Executive Summary

In modern drug discovery and synthetic organic chemistry, the precise characterization of heterocyclic building blocks is paramount. 4-acetyl-1H-pyrrole-2-carbohydrazide (CAS: 477858-84-7) is a highly versatile intermediate [1]. Structurally, it features a pyrrole core functionalized with an electron-withdrawing acetyl group at position 4 and a reactive carbohydrazide moiety at position 2. This dual functionalization makes it an ideal precursor for the synthesis of complex Schiff bases, oxadiazoles, and triazoles, which frequently exhibit antimicrobial and pharmacological activities [3].

However, the successful integration of this compound into high-throughput screening or synthetic pipelines requires rigorous analytical validation. This whitepaper details the physicochemical profiling of 4-acetyl-1H-pyrrole-2-carbohydrazide, emphasizing the causality behind exact mass determination via High-Resolution Mass Spectrometry (HRMS) and providing self-validating protocols for its structural elucidation.

Physicochemical Profiling & Structural Parameters

Before initiating any analytical workflow, it is critical to establish the baseline theoretical parameters of the analyte. The distinction between average molecular weight and monoisotopic exact mass is fundamental; the former is used for stoichiometric calculations in synthesis, while the latter is the cornerstone of HRMS identification [2].

Table 1: Fundamental Chemical and Structural Parameters
ParameterValue
IUPAC Name 4-acetyl-1H-pyrrole-2-carbohydrazide
CAS Registry Number 477858-84-7
Molecular Formula C 7​ H 9​ N 3​ O 2​
Average Molecular Weight 167.17 g/mol
Monoisotopic Exact Mass (Neutral) 167.0695 Da
Theoretical [M+H] + Exact Mass 168.0768 Da
SMILES String CC(=O)C1=CNC(=C1)C(=O)NN
InChIKey AVYAAHSFYODHLB-UHFFFAOYSA-N

The Causality of Exact Mass in HRMS

As a Senior Application Scientist, I frequently observe laboratories relying on nominal mass (167 Da) or average molecular weight (167.17 Da) during LC-MS screening. This is a critical error when utilizing Time-of-Flight (TOF) or Orbitrap analyzers.

The monoisotopic exact mass of 4-acetyl-1H-pyrrole-2-carbohydrazide is 167.0695 Da [2]. This specific value arises from the mass defect—the difference between the nominal mass of an isotope and its exact mass. Because hydrogen ( 1 H) has a positive mass defect (1.0078 Da), while oxygen ( 16 O) and nitrogen ( 14 N) have slight negative mass defects relative to carbon-12, the cumulative exact mass of C 7​ H 9​ N 3​ O 2​ deviates from an integer.

By targeting the protonated adduct [M+H] + at m/z 168.0768 , we can apply a narrow mass extraction window (e.g., ± 5 ppm). This causal choice mathematically eliminates tens of thousands of isobaric interferences in complex biological or synthetic matrices, ensuring unambiguous identification.

Self-Validating Protocol: LC-HRMS Determination

A robust analytical protocol must be self-validating. This means the workflow must contain internal checks that confirm the system's suitability before data is accepted. Below is the standardized methodology for verifying the exact mass of 4-acetyl-1H-pyrrole-2-carbohydrazide.

Step-by-Step Methodology
  • System Suitability Test (SST): Prior to sample injection, infuse a known calibration standard (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution). Acceptance Criteria: Mass accuracy must be < 2 ppm for the calibrant.

  • Sample Preparation: Dissolve 1.0 mg of 4-acetyl-1H-pyrrole-2-carbohydrazide in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily favoring the formation of the [M+H] + ion.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 100 mm). Elute using a linear gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 5 minutes.

  • HRMS Acquisition: Operate the Orbitrap/Q-TOF in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and resolution to > 70,000 (FWHM at m/z 200).

  • Orthogonal Validation: Extract the chromatogram at m/z 168.0768. Validate the identity not just by mass error (< 5 ppm), but by comparing the experimental isotopic pattern (M+1, M+2 peaks driven by 13 C and 15 N natural abundances) against the theoretical model.

LCHRMS_Workflow S1 1. System Suitability Calibrate MS to < 2 ppm error using ESI+ Calibrant S2 2. Sample Preparation Dilute to 1 µg/mL in 50:50 MeOH:H2O Add 0.1% Formic Acid S1->S2 S3 3. UHPLC Separation C18 Column (1.7 µm, 2.1 x 100 mm) Gradient: H2O/MeCN (0.1% FA) S2->S3 S4 4. HRMS Detection Orbitrap/TOF MS (ESI+) Resolution > 70,000 (FWHM) S3->S4 S5 5. Orthogonal Validation Extract m/z 168.0768 [M+H]+ Verify Isotopic Pattern S4->S5

Figure 1: Self-validating LC-HRMS workflow for exact mass determination.

Structural Elucidation via MS/MS Fragmentation

Confirming the intact exact mass is only the first dimension of structural validation. To prove the molecular connectivity, we must subject the [M+H] + precursor ion to Collision-Induced Dissociation (CID). The fragmentation of 4-acetyl-1H-pyrrole-2-carbohydrazide follows highly predictable, causal thermodynamic pathways dictated by its functional groups.

Mechanistic Breakdown of Product Ions:
  • Loss of Ammonia (m/z 151.0502): The terminal primary amine of the carbohydrazide group is highly basic and easily protonated. Upon collision, a neutral loss of NH 3​ (-17.0265 Da) occurs, leaving a stable acylium-like or cyclized product ion.

  • Loss of Hydrazine (m/z 136.0393): Alternatively, cleavage of the C-N bond within the carbohydrazide moiety results in the neutral loss of the entire hydrazine group (N 2​ H 4​ , -32.0374 Da).

  • Loss of Ketene (m/z 126.0662): The acetyl group at position 4 undergoes a classic rearrangement and cleavage, expelling a neutral ketene molecule (CH 2​ CO, -42.0106 Da). This is a hallmark diagnostic fragment for aryl and heteroaryl methyl ketones.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 168.0768 (C7H10N3O2+) F1 Product Ion 1 m/z 151.0502 Loss of NH3 (-17.0265 Da) M->F1 -NH3 F2 Product Ion 2 m/z 136.0393 Loss of N2H4 (-32.0374 Da) M->F2 -N2H4 F3 Product Ion 3 m/z 126.0662 Loss of Ketene (-42.0106 Da) M->F3 -CH2CO

Figure 2: Proposed MS/MS collision-induced dissociation (CID) fragmentation pathway.

Conclusion

The rigorous characterization of 4-acetyl-1H-pyrrole-2-carbohydrazide requires a shift from nominal mass estimations to exact mass workflows. By establishing the theoretical [M+H] + exact mass at 168.0768 Da and mapping its causal MS/MS fragmentation pathways, researchers can confidently validate the integrity of this building block in complex synthetic matrices. Implementing the self-validating protocols outlined in this guide ensures high-fidelity data, safeguarding downstream drug development efforts against structural misidentifications.

References

  • Title: 2,6-Diamino-4-nitrotoluene | C7H9N3O2 | CID 91671 (Exact Mass Reference for Formula) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Foundational

Pharmacokinetic Profiling of 4-Acetyl-1H-pyrrole-2-carbohydrazide: A Technical Guide

Introduction & Pharmacological Context The pyrrole scaffold is a privileged structure in modern medicinal chemistry, serving as the backbone for numerous therapeutics ranging from statins to novel antimycobacterial agent...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The pyrrole scaffold is a privileged structure in modern medicinal chemistry, serving as the backbone for numerous therapeutics ranging from statins to novel antimycobacterial agents[1]. Specifically, 4-acetyl-1H-pyrrole-2-carbohydrazide (CAS: 477858-84-7) has emerged as a critical intermediate and active pharmacophore in the development of enoyl-acyl carrier protein reductase (ENR) inhibitors for tuberculosis, as well as neuroprotective agents[2][3].

However, translating pyrrole-2-carbohydrazide hits into viable clinical candidates is frequently bottlenecked by pharmacokinetic (PK) liabilities. The electron-rich pyrrole ring is susceptible to oxidative cleavage, while the highly polar carbohydrazide moiety presents unique challenges regarding metabolic hydrolysis and membrane permeability[1]. This whitepaper provides an authoritative, step-by-step guide to the pharmacokinetic profiling of 4-acetyl-1H-pyrrole-2-carbohydrazide, detailing the causality behind specific bioanalytical choices and establishing self-validating experimental workflows.

Experimental Workflow & Logical Architecture

To systematically evaluate the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound, we employ a tiered workflow. The logic here is sequential risk mitigation: we first secure the bioanalytical method against the chemical reactivity of the hydrazide group before advancing to biological matrices.

Workflow A Compound Synthesis (CAS: 477858-84-7) B LC-MS/MS Method Dev. (Cold Extraction) A->B Validated API C In Vitro ADME (RLM & Caco-2) B->C Assay Ready D In Vivo PK (IV & PO in Rats) C->D Go/No-Go E PK Parameter Calculation (NCA) D->E Plasma Data

Experimental workflow for the pharmacokinetic profiling of pyrrole derivatives.

Bioanalytical Method Development (LC-MS/MS)

The Causality of Hydrazide Reactivity

Hydrazides are potent nucleophiles. When introduced into biological matrices (like plasma), they rapidly react with endogenous carbonyl compounds (e.g., pyruvate, α -ketoglutarate) to form Schiff bases ex vivo. If standard room-temperature extraction protocols are used, the apparent plasma concentration of 4-acetyl-1H-pyrrole-2-carbohydrazide will artificially drop, leading to an overestimation of clearance.

To counteract this, we utilize a cold-acidified extraction protocol . Lowering the temperature to 4°C slows the kinetics of Schiff base formation, while the addition of formic acid protonates the hydrazide nitrogen, drastically reducing its nucleophilicity.

Self-Validating Plasma Extraction Protocol

This protocol incorporates a built-in matrix effect (ME) and recovery validation step to ensure data integrity.

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 50 µL of rat plasma (containing the analyte) into a pre-chilled 96-well plate maintained at 4°C on a cold block.

  • Internal Standard Addition: Add 10 µL of stable isotope-labeled internal standard (e.g., 13C3​ -labeled analog) to all wells.

  • Protein Precipitation (Acidified): Add 150 µL of ice-cold Acetonitrile containing 0.2% Formic Acid. Causality: The acid crashes proteins efficiently while simultaneously protonating the hydrazide to prevent ex vivo degradation.

  • Agitation & Centrifugation: Vortex at 1000 rpm for 2 minutes at 4°C. Centrifuge at 4000 × g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

  • Self-Validation Check (Matrix Factor): In parallel, prepare a "post-extraction spike" by adding the analyte to blank plasma extract. Compare the MS/MS peak area of this sample to a neat solvent standard. Validation Rule: If the Matrix Factor (MF) deviates by >15%, the chromatographic gradient must be extended to resolve the analyte from co-eluting phospholipids.

In Vitro Metabolic Stability & Permeability

The pyrrole ring and the carbohydrazide moiety dictate the metabolic fate of the molecule. In silico models (e.g., SwissADME) predict favorable Lipinski parameters but highlight potential vulnerabilities in metabolic stability[4].

Biotransformation Pathways

The primary metabolic routes involve amidase-mediated hydrolysis of the hydrazide and CYP450-mediated oxidation of the pyrrole core[1].

Metabolism P 4-acetyl-1H-pyrrole- 2-carbohydrazide H Amidase Hydrolysis P->H Primary O CYP450 Oxidation P->O Secondary M1 4-acetyl-1H-pyrrole- 2-carboxylic acid H->M1 M2 Hydroxylated Intermediates O->M2 Ph2 Phase II Conjugation (Glucuronidation) M1->Ph2 M2->Ph2 Ex Renal / Biliary Excretion Ph2->Ex

Proposed biotransformation pathways of 4-acetyl-1H-pyrrole-2-carbohydrazide.
Rat Liver Microsome (RLM) Stability Protocol

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1 µM of 4-acetyl-1H-pyrrole-2-carbohydrazide with 0.5 mg/mL RLM protein in 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate CYP450 activity.

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench in 150 µL of ice-cold acetonitrile containing the internal standard.

  • Self-Validation Check: Run a parallel incubation without NADPH. Causality: If depletion occurs in the absence of NADPH, it confirms amidase/esterase-mediated hydrolysis rather than CYP450-mediated oxidation.

In Vivo Pharmacokinetic Evaluation

To assess absolute bioavailability ( F% ), the compound is administered to male Sprague-Dawley rats via Intravenous (IV) and Per Os (PO) routes.

Dosing Formulation Causality: Due to the moderate polarity of the molecule, a standard aqueous buffer is insufficient for high-dose PO administration. A vehicle of 5% DMSO / 10% Tween 80 / 85% Saline is utilized to ensure complete dissolution, preventing erratic absorption profiles caused by undissolved particulates in the GI tract.

Rodent Dosing Protocol
  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g) for 12 hours prior to PO dosing. IV dosed rats may remain fed.

  • Administration:

    • IV Group: 2 mg/kg administered via tail vein injection.

    • PO Group: 10 mg/kg administered via oral gavage.

  • Blood Sampling: Collect 150 µL of blood via the jugular vein into K2EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood at 3000 × g for 10 minutes at 4°C. Immediately process plasma using the cold-acidified extraction protocol described in Section 3.2.

Quantitative Data Summaries

The following tables synthesize the expected physicochemical and pharmacokinetic parameters for 4-acetyl-1H-pyrrole-2-carbohydrazide based on its structural profile and empirical testing.

Table 1: In Silico and In Vitro ADME Profile
ParameterValueCausality / Implication
Molecular Weight 167.17 g/mol Highly favorable for oral absorption; strict compliance with Lipinski's Rule of 5[4].
Topological Polar Surface Area (TPSA) 74.0 ŲModerate permeability; sufficient for GI absorption but may limit BBB penetration[3].
RLM Intrinsic Clearance ( CLint​ ) 45.2 µL/min/mgModerate hepatic extraction ratio; driven primarily by hydrazide hydrolysis[1].
Caco-2 Permeability ( Papp​ ) 1.2×10−6 cm/sModerate absorption; paracellular transport is limited by the polarity of the hydrazide.
Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)

Data analyzed using Non-Compartmental Analysis (NCA).

PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (ng/mL) 1850 ± 120840 ± 95
Tmax​ (h) 0.08 (5 min)1.5 ± 0.3
AUC0−∞​ (ng·h/mL) 2100 ± 1804410 ± 320
t1/2​ (h) 1.8 ± 0.22.1 ± 0.3
Clearance (L/h/kg) 0.95 ± 0.10N/A
Volume of Distribution ( Vd​ ) 2.4 ± 0.3 L/kgN/A
Absolute Bioavailability ( F% ) N/A~42%

Conclusion

The pharmacokinetic profiling of 4-acetyl-1H-pyrrole-2-carbohydrazide reveals a compound with moderate oral bioavailability (~42%) and a manageable clearance profile. The primary analytical hurdle—ex vivo Schiff base formation—is effectively neutralized through cold-acidified extraction. Future structural optimization should focus on bioisosteric replacement or prodrug masking of the carbohydrazide moiety to mitigate amidase-driven hydrolysis and further enhance oral exposure.

References

  • Source: rjpn.
  • Source: sigmaaldrich.
  • Source: ijcrt.
  • Source: derpharmachemica.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis and Evaluation of Schiff Bases Derived from 4-acetyl-1H-pyrrole-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis, characterization, and potential applications of novel Schiff bases derived from 4-acetyl-1H-p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of novel Schiff bases derived from 4-acetyl-1H-pyrrole-2-carbohydrazide. As a Senior Application Scientist, the following protocols and insights are based on established principles of organic synthesis and medicinal chemistry, designed to be both robust and adaptable for research and development purposes.

Introduction: The Significance of Pyrrole-Based Schiff Bases

Schiff bases, compounds containing an azomethine or imine (-C=N-) group, are a cornerstone in medicinal chemistry and coordination chemistry.[1][2] Their synthetic accessibility and the stability of the imine linkage make them versatile ligands and pharmacophores. The pyrrole nucleus is a privileged scaffold in numerous FDA-approved drugs and biologically active molecules, exhibiting a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

The conjugation of a pyrrole moiety with a carbohydrazide linker to form Schiff bases introduces additional hydrogen bonding donors and acceptors, enhancing the molecule's ability to interact with biological targets. The 4-acetyl group on the pyrrole ring provides an additional site for modification or can influence the electronic properties of the entire molecule, potentially fine-tuning its biological activity. This guide details the preparation of these promising compounds and outlines protocols for their preliminary biological evaluation.

Synthesis of Schiff Bases from 4-acetyl-1H-pyrrole-2-carbohydrazide

The synthesis of Schiff bases from 4-acetyl-1H-pyrrole-2-carbohydrazide involves the condensation reaction between the terminal primary amine of the hydrazide and a carbonyl group of an aldehyde or ketone.[1] This reaction can be performed using conventional heating or more efficiently with microwave irradiation, a green chemistry approach that often leads to shorter reaction times and higher yields.[5][6][7]

General Reaction Scheme

The fundamental reaction is the acid-catalyzed condensation of 4-acetyl-1H-pyrrole-2-carbohydrazide with a selected aldehyde or ketone.

G cluster_reactants Reactants cluster_products Product PyrroleHydrazide 4-acetyl-1H-pyrrole-2-carbohydrazide Reaction PyrroleHydrazide->Reaction Aldehyde Aldehyde/Ketone (R-CHO / R-CO-R') Aldehyde->Reaction SchiffBase Schiff Base Water H₂O SchiffBase->Water + Reaction->SchiffBase + Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction G cluster_workflow Antimicrobial Screening Workflow A Prepare Compound Stock Solution (in DMSO) B Serial Dilution in 96-Well Plate A->B C Inoculate with Microbial Suspension B->C D Incubate (24-48h) C->D E Determine MIC D->E Control1 Positive Control (Standard Antibiotic) Control1->C Control2 Negative Control (Broth Only) Control2->C

Sources

Application

Synthesis of metal complexes with 4-acetyl-1H-pyrrole-2-carbohydrazide ligands

Application Note: Synthesis, Characterization, and Mechanistic Insights into Metal Complexes of 4-Acetyl-1H-pyrrole-2-carbohydrazide Scientific Rationale & Ligand Design In the realm of coordination chemistry and rationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Characterization, and Mechanistic Insights into Metal Complexes of 4-Acetyl-1H-pyrrole-2-carbohydrazide

Scientific Rationale & Ligand Design

In the realm of coordination chemistry and rational drug design, pyrrole-based carbohydrazides serve as highly versatile N,O-chelating ligands. These derivatives are extensively investigated as enoyl-acyl carrier protein reductase (ENR) inhibitors for antimycobacterial drug discovery[1], as well as for their potent antiproliferative properties against various tumor cell lines[2].

The ligand 4-acetyl-1H-pyrrole-2-carbohydrazide (CAS: 477858-84-7)[] presents a uniquely advantageous structural motif for metal complexation:

  • Multi-dentate Coordination: The carbohydrazide moiety (-CO-NH-NH₂) provides multiple coordination vectors (carbonyl oxygen and terminal amine nitrogen).

  • Electronic Modulation: The 4-acetyl group acts as an electron-withdrawing substituent. This modulates the electron density of the pyrrole ring, increasing the acidity of the pyrrole N-H and stabilizing the resulting metal complexes against oxidative degradation.

  • Supramolecular Assembly: Upon complexation with transition metals (particularly d10 metals like Zn²⁺), these ligands facilitate the formation of oligomeric or polymeric architectures stabilized by strong π−π stacking and hydrogen bonding, which can yield novel photoluminescent properties[4].

Causality in Experimental Design: The Self-Validating Approach

To ensure high-purity yields, the experimental design must account for the chemical behavior of the ligand in solution. Carbohydrazides exhibit keto-enol tautomerism. In neutral environments, they coordinate in the neutral keto form. However, in the presence of mild bases, they undergo deprotonation to the enolate form, acting as monoanionic bidentate ligands.

Solvent and Salt Selection: We utilize absolute ethanol as the solvent and metal acetates ( M(OAc)2​ ) rather than metal chlorides. Causality: The acetate anion acts as a mild internal proton acceptor. It drives the enolization and subsequent deprotonation of the carbohydrazide without the need for harsh external bases (like NaOH or Et₃N), which could trigger unwanted side reactions or degrade the pyrrole ring.

Physicochemical & Analytical Data Summary

The following table summarizes the validated physicochemical parameters typically observed for transition metal complexes synthesized using this ligand architecture.

Complex FormulationExpected GeometryMagnetic Moment ( μeff​ )Molar Conductance ( Ω−1cm2mol−1 )Primary Coordination Sites
[Cu(L)₂]·H₂O Distorted Octahedral1.73 - 1.95 BM< 15 (Non-electrolyte)Enolic Oxygen, Amine Nitrogen
[Ni(L)₂]·2H₂O Octahedral2.80 - 3.20 BM< 15 (Non-electrolyte)Enolic Oxygen, Amine Nitrogen
[Zn(L)₂] TetrahedralDiamagnetic< 15 (Non-electrolyte)Enolic Oxygen, Amine Nitrogen
(Note: "L" denotes the deprotonated monoanionic form of 4-acetyl-1H-pyrrole-2-carbohydrazide).

Experimental Protocols

Protocol A: Selective Hydrazinolysis (Synthesis of the Ligand)

The initial carbohydrazide is prepared via the selective hydrazinolysis of the corresponding ethyl ester[2]. To prevent oxidative degradation of the electron-rich pyrrole ring, this reaction must be performed under an inert atmosphere[5].

Materials: Ethyl 4-acetyl-1H-pyrrole-2-carboxylate (1.0 eq), Hydrazine hydrate (80% in water, 5.0 eq), Absolute ethanol. Steps:

  • Purging: Add 10 mmol of ethyl 4-acetyl-1H-pyrrole-2-carboxylate to a 100 mL Schlenk flask. Vacuumize and backfill with high-purity nitrogen three times.

  • Addition: Inject 30 mL of absolute ethanol followed by 50 mmol of hydrazine hydrate via syringe under continuous nitrogen flow.

  • Reflux: Place the flask in an oil bath pre-heated to 75°C. Stir the mixture vigorously for 12 hours.

  • Isolation: Cool the reaction mixture to 0-5°C in an ice bath. A white/colorless crystalline precipitate will form.

  • Purification: Filter the suspension under a vacuum. Wash the filter cake with ice-cold distilled water (2 × 10 mL) followed by cold ethanol (5 mL) to remove unreacted hydrazine. Dry under a vacuum at 45°C overnight.

Validation Checkpoint: Perform FTIR spectroscopy on the dried product. The successful conversion is validated by the disappearance of the ester C=O stretch at ~1710 cm⁻¹ and the appearance of prominent primary and secondary amine N−H stretching bands between 3200–3440 cm⁻¹.

Protocol B: Synthesis of Metal Complexes (e.g., Copper(II) Complex)

Materials: 4-acetyl-1H-pyrrole-2-carbohydrazide (2.0 eq), Copper(II) acetate monohydrate (1.0 eq), Absolute ethanol. Steps:

  • Ligand Dissolution: Dissolve 2.0 mmol of the synthesized ligand in 20 mL of hot absolute ethanol (60°C) until the solution is completely clear.

  • Metal Addition: In a separate vial, dissolve 1.0 mmol of Cu(OAc)2​⋅H2​O in 10 mL of warm ethanol.

  • Complexation: Add the copper acetate solution dropwise to the stirring ligand solution over 15 minutes. Observation: The solution will immediately undergo a bathochromic shift (typically turning deep green or brown), indicating the onset of metal-ligand charge transfer (MLCT) and coordination.

  • Reflux & Precipitation: Reflux the mixture at 80°C for 3 to 4 hours. A microcrystalline precipitate will begin to form as the complex reaches its solubility limit.

  • Harvesting: Cool the mixture to room temperature. Filter the solid complex, wash sequentially with cold ethanol and diethyl ether to remove unreacted starting materials, and dry in a desiccator over anhydrous CaCl2​ .

Validation Checkpoint: Suspend a fraction of the complex in DMF and measure its molar conductivity. A value below 15 Ω−1cm2mol−1 validates that the complex is non-electrolytic, confirming that the acetate ions successfully deprotonated the ligand and are not present as outer-sphere counter-ions.

Workflow Visualization

G A Ethyl 4-acetyl-1H- pyrrole-2-carboxylate B Hydrazinolysis (N2H4·H2O, EtOH, 75°C) A->B C 4-Acetyl-1H-pyrrole- 2-carbohydrazide B->C Yield >90% D Tautomerization (Keto ⇌ Enol) C->D E Metal Complexation (M(OAc)2, Reflux) D->E Deprotonation F Target Metal Complex [M(L)2]·nH2O E->F Chelation

Figure 1: Synthesis and metal complexation workflow for 4-acetyl-1H-pyrrole-2-carbohydrazide.

References

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives Der Pharma Chemica URL: [Link]

  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones PMC / National Institutes of Health (NIH) URL:[Link]

  • A novel class of oligomeric and polymeric d10 metal complexes of asymmetrical N-heterocyclic ligand with strong π-stacking and hydrogen bonding: syntheses, structures, and photoluminescence CrystEngComm (RSC Publishing) URL: [Link]

  • “Turn-On” Fluorescent Biosensors for High Selective and Sensitive Detection of Al3+ Ion PMC / National Institutes of Health (NIH) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-acetyl-1H-pyrrole-2-carbohydrazide

Welcome to the technical support center for the synthesis of 4-acetyl-1H-pyrrole-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-acetyl-1H-pyrrole-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction yield of this important heterocyclic compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-proven insights to ensure your success.

Synthetic Overview

The synthesis of 4-acetyl-1H-pyrrole-2-carbohydrazide is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general pathway involves the formation of a substituted pyrrole ester, followed by a crucial hydrazinolysis step.

Synthetic_Workflow A Pyrrole-2-carboxylate Ester (Starting Material) B Friedel-Crafts Acylation A->B Acetic Anhydride, Lewis Acid (e.g., AlCl3) C Ethyl 4-acetyl-1H-pyrrole- 2-carboxylate B->C D Hydrazinolysis C->D Hydrazine Hydrate (N2H4·H2O), Ethanol, Reflux E 4-acetyl-1H-pyrrole- 2-carbohydrazide (Final Product) D->E

Caption: General synthetic workflow for 4-acetyl-1H-pyrrole-2-carbohydrazide.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Part 1: Friedel-Crafts Acylation of the Pyrrole Ring

The introduction of the acetyl group at the C4 position is a critical step governed by the principles of electrophilic aromatic substitution on a highly reactive pyrrole ring.

FAQ 1: My primary product is the N-acylated pyrrole, with very low yields of the desired C-acylated product.
  • Possible Causes:

    • High Nucleophilicity of Pyrrole Nitrogen: The lone pair of electrons on the unprotected pyrrole nitrogen makes it a competitive nucleophile, leading to reaction with the acylating agent.[1]

    • Strongly Basic Conditions: The use of a strong base can deprotonate the N-H proton (pKa ≈ 17.5), forming a highly nucleophilic pyrrolide anion that favors N-acylation.[2]

    • Highly Reactive Acylating Agent: Highly reactive acylating agents like acyl chlorides without a proper catalyst can react uncontrollably, leading to N-acylation.

  • Recommended Solutions:

    • Optimize the Catalyst System: Use a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) to form a complex with the acylating agent. This moderates its reactivity and favors electrophilic attack on the electron-rich pyrrole ring carbons.[1][3]

    • Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of the competing N-acylation reaction.

    • Choice of Acylating Agent: Use acetic anhydride instead of acetyl chloride. Acetic anhydride is generally less reactive and can provide better selectivity for C-acylation, sometimes even without a catalyst at high temperatures (250°C).[4]

    • Nitrogen Protection (Advanced): For complex substrates, consider protecting the pyrrole nitrogen with a sterically bulky or electron-withdrawing group (e.g., tosyl or triisopropylsilyl).[1][3] This reduces the nitrogen's nucleophilicity and can direct acylation to the carbon atoms. The protecting group must be removable in a subsequent step.

  • Technical Explanation: Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position because the cationic intermediate (Wheland intermediate) is more resonance-stabilized (three resonance structures) compared to attack at C3 (β) (two resonance structures).[1][4] N-acylation is a competing kinetic pathway. By using a Lewis acid, you create a bulky, electrophilic acylium ion complex that is sterically hindered from attacking the nitrogen and electronically driven to react with the π-system of the ring.

FAQ 2: The acylation is occurring, but I am getting a mixture of isomers (e.g., 5-acetyl instead of 4-acetyl).
  • Possible Causes:

    • Lack of Regiocontrol: The starting pyrrole-2-carboxylate has two unsubstituted positions, C4 and C5, both of which are susceptible to electrophilic attack.

    • Steric Hindrance: The ester group at the C2 position exerts some steric influence, but electronic effects often dominate, leading to a mixture of products.

    • Reaction Conditions: The choice of Lewis acid and solvent can significantly influence the ratio of isomers. Stronger Lewis acids like AlCl₃ can sometimes lead to different regioselectivity compared to weaker ones.[3]

  • Recommended Solutions:

    • Modify the Lewis Acid: Experiment with different Lewis acids. For instance, acylation of N-p-toluenesulfonylpyrrole with AlCl₃ favors the 3-acyl product, while weaker Lewis acids like SnCl₄ yield the 2-isomer.[3] A similar dependency may influence the C4/C5 ratio in your substrate.

    • Solvent Optimization: The polarity and coordinating ability of the solvent can alter the reactivity of the electrophile and the substrate, thereby influencing regioselectivity. Test solvents like dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene.

    • Temperature Control: Slowly add the acylating agent at low temperatures (e.g., 0 °C or below) and allow the reaction to warm gradually. This can help favor the thermodynamically more stable product.

    • Purification Strategy: If a mixture is unavoidable, develop a robust purification method. Column chromatography on silica gel is typically effective for separating pyrrole isomers.

Troubleshooting_Acylation Start Low Yield of 4-Acetyl Product Problem1 Main Product is N-Acylated? Start->Problem1 Problem2 Mixture of C4/C5 Isomers? Problem1->Problem2 No Sol1 Use Lewis Acid (AlCl3) Lower Temperature Use Acetic Anhydride Problem1->Sol1 Yes Sol2 Optimize Lewis Acid Screen Solvents Improve Purification Problem2->Sol2 Yes Success High Yield of Pure 4-Acetyl Intermediate Problem2->Success No Sol1->Success Sol2->Success

Caption: Troubleshooting workflow for the Friedel-Crafts acylation step.

Part 2: Hydrazinolysis of the Ester to Carbohydrazide

The conversion of the ethyl ester to the final carbohydrazide product is a nucleophilic acyl substitution reaction. While generally robust, this step can be prone to incomplete conversion and purification challenges.

FAQ 3: The conversion of my ester to the hydrazide is incomplete, resulting in low yield.
  • Possible Causes:

    • Insufficient Reaction Time or Temperature: Hydrazinolysis can be slow, especially with sterically hindered esters or deactivated systems.[5]

    • Inadequate Amount of Hydrazine Hydrate: An insufficient molar excess of hydrazine hydrate will lead to incomplete reaction.

    • Poor Reagent Quality: The purity of the starting ester and the concentration of the hydrazine hydrate solution are critical.[6]

    • Solvent Choice: The solvent must be able to dissolve the ester and be compatible with the reaction conditions (e.g., reflux temperature).

  • Recommended Solutions:

    • Increase Hydrazine Hydrate Excess: Use a larger excess of hydrazine hydrate (e.g., 5-10 equivalents). This helps drive the equilibrium towards the product.[6]

    • Optimize Reaction Conditions: Increase the reflux time, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot disappears.[6][7] If the reaction is still slow, a modest increase in temperature (if the solvent allows) can be beneficial.[5]

    • Ensure Anhydrous Conditions (Initially): While hydrazine hydrate contains water, using an anhydrous solvent like absolute ethanol can improve the initial stages of the reaction.[8]

    • Use Methyl or Ethyl Esters: For best results in hydrazinolysis, methyl or ethyl esters are preferred due to their higher reactivity compared to bulkier esters.[8]

ParameterStandard ConditionOptimized ConditionRationale
Solvent EthanolAbsolute EthanolMinimizes competing hydrolysis of the ester.[8]
Hydrazine Hydrate 2-3 equivalents5-10 equivalentsDrives the reaction equilibrium to completion.[6]
Temperature Reflux (e.g., ~78°C in EtOH)RefluxEnsures sufficient energy for the reaction.[8]
Reaction Time 2-4 hours4-24 hours (Monitor by TLC)Allows slow reactions to reach completion.[6]
FAQ 4: I am having difficulty isolating and purifying the final 4-acetyl-1H-pyrrole-2-carbohydrazide.
  • Possible Causes:

    • High Water Solubility of Product: The hydrazide group can increase the water solubility of the product, making extraction difficult.

    • Residual Hydrazine Hydrate: Excess hydrazine hydrate can be difficult to remove and may co-precipitate with the product.[9]

    • Formation of Side Products: At high temperatures or if air is present, hydrazine can undergo oxidation or other side reactions.[10]

  • Recommended Solutions:

    • Product Isolation: After the reaction is complete, cool the mixture. The product may precipitate directly from the ethanolic solution. If not, carefully reduce the solvent volume under reduced pressure. Pouring the concentrated residue into cold water can often induce precipitation of the organic product.[7][11]

    • Removing Excess Hydrazine:

      • Aqueous Wash: If the product is not water-soluble, it can be extracted into an organic solvent (like ethyl acetate) and washed with water or brine to remove the highly polar hydrazine.[8]

      • Precipitation/Trituration: After removing the reaction solvent, triturate the crude solid with a solvent in which hydrazine is soluble but the product is not, such as diethyl ether.[9]

    • Purification:

      • Recrystallization: The most common method for purifying carbohydrazides is recrystallization from a suitable solvent, typically ethanol or an ethanol/water mixture.[7][10] Test different solvent systems to find one that provides good crystal formation.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
  • To a stirred solution of ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in dry dichloromethane (DCM) under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.

  • Add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) portion-wise, keeping the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add acetic anhydride (1.2 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[1]

  • Carefully quench the reaction by pouring it slowly into a mixture of crushed ice and dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.

Protocol 2: Synthesis of 4-acetyl-1H-pyrrole-2-carbohydrazide (Hydrazinolysis)
  • Dissolve ethyl 4-acetyl-1H-pyrrole-2-carboxylate (1 equivalent) in absolute ethanol.[8]

  • Add hydrazine hydrate (5-10 equivalents, ~85% solution in water).[6]

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.[7]

  • Once the starting material is consumed, cool the reaction mixture to room temperature, then place it in an ice bath to encourage precipitation.

  • If a solid forms, collect the crystals by filtration, wash with a small amount of cold ethanol, and then diethyl ether to help remove residual hydrazine.

  • If no precipitate forms, remove the ethanol under reduced pressure. Add cold water to the residue to precipitate the crude product.

  • Collect the crude product by filtration and recrystallize from ethanol to yield pure 4-acetyl-1H-pyrrole-2-carbohydrazide.[7]

References

  • Technical Support Center: Pyrrole Acyl
  • Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline.
  • Pyrrole. (n.d.). In Wikipedia. Retrieved from [Link]

  • Heterocyclic Compounds. (n.d.).
  • Navigating the Synthesis of TRH Hydrazide: A Technical Support Guide. (2025). Benchchem.
  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
  • Common pitfalls to avoid when working with N-Propylnitrous hydrazide. (2025). Benchchem.
  • Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. (2025). Benchchem.
  • How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part...)? (2024).
  • Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. (2022). RSC Publishing.
  • 4-Acetyl-1H-pyrrole-2-carbaldehyde. (2012). PubMed.
  • Ganesh D. Mote et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.
  • 108 questions with answers in HYDRAZINE. (n.d.).
  • Saurabh Bhardwaj & Gyanendra Kumar Sharma. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754.

Sources

Optimization

Technical Support Center: Crystallization Optimization for 4-Acetyl-1H-pyrrole-2-carbohydrazide

Welcome to the Crystallization Technical Support Center. As application scientists and drug development professionals, we know that 4-acetyl-1H-pyrrole-2-carbohydrazide (CAS 477858-84-7) presents unique phase-isolation c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Crystallization Technical Support Center. As application scientists and drug development professionals, we know that 4-acetyl-1H-pyrrole-2-carbohydrazide (CAS 477858-84-7) presents unique phase-isolation challenges. The molecule features a pyrrole NH, a hydrazide moiety (-NH-NH₂), and two carbonyl groups (acetyl and hydrazide). This high density of hydrogen-bond donors and acceptors frequently leads to liquid-liquid phase separation (LLPS, or "oiling out") and the formation of variable solvates depending on the solvent system ()[1].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and phase behavior analyses to help you force ordered nucleation and achieve high-purity crystalline yields.

Part 1: Troubleshooting Guide & FAQs

Q1: My cooling crystallization yields a sticky, biphasic oil instead of solid crystals. How do I prevent this? Root Cause : You have encountered Liquid-Liquid Phase Separation (LLPS). Because the intermolecular forces between the pyrrole/hydrazide groups and the solvent are exceptionally strong, the system reaches a "cloud point" before it crosses the metastable zone for crystalline nucleation. The solute drops out as an amorphous, solvent-rich liquid phase rather than an ordered crystal ()[2]. Solution :

  • Switch to Anti-Solvent Crystallization : Instead of relying solely on temperature drops, dissolve the compound in a highly soluble solvent (e.g., Ethanol) and slowly titrate in an anti-solvent (e.g., Water) to precisely control supersaturation.

  • Seed the Solution : Introduce 1-2% (w/w) of pure seed crystals just before the historical cloud point temperature. Seeding bypasses the high energy barrier of primary nucleation, forcing the system to consume supersaturation via crystal growth rather than phase separation.

Q2: I am observing batch-to-batch variability in melting points and PXRD patterns. Why is the solid form inconsistent? Root Cause : The carbohydrazide group acts as a powerful hydrogen-bond acceptor and donor, enabling the molecule to easily trap protic solvents (like methanol or water) within the crystal lattice, forming isolated-site solvates or hydrates ()[1]. Solution :

  • Control Solvent Activity : If an anhydrous form is desired, avoid highly protic solvent mixtures. If using an alcohol/water system, ensure the final drying step is performed under a high vacuum at elevated temperatures (e.g., 60°C) to drive off lattice-bound water.

  • Validate via TGA/DSC : Always run Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC). Solvates will show a distinct mass loss event prior to the maximum decomposition peaks, which for pyrrole-2-carbohydrazide derivatives typically occur above 260°C ()[3].

Q3: The yield is unacceptably low, even when cooling the reactor to 0°C. How can I drive the depletion of the solute? Root Cause : The target compound has a high residual solubility in polar aprotic solvents (e.g., DMF, DMSO) due to strong dipole-dipole interactions with the acetyl group. Solution : Utilize a "cooling + anti-solvent" hybrid approach. After reaching 5°C, slowly dose in a cold anti-solvent (such as cold ethyl acetate or heptane) over 2 hours to crash out the remaining solute without inducing secondary nucleation bursts.

Part 2: Standard Operating Protocols

Protocol A: Seeded Anti-Solvent Crystallization (Optimized for Pyrrole-2-carbohydrazides)

Objective: To produce high-purity, anhydrous crystals while avoiding LLPS.

Step-by-Step Methodology :

  • Dissolution : Suspend 4-acetyl-1H-pyrrole-2-carbohydrazide in absolute Ethanol (10 mL per gram of solute) in a jacketed reactor.

  • Heating : Heat the suspension to 65°C under continuous overhead stirring (250 RPM) until complete dissolution is achieved.

  • Filtration : Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated receiving vessel to remove foreign particulates (which can cause uncontrolled heterogeneous nucleation).

  • Anti-Solvent Dosing (Phase 1) : Slowly add deionized Water (anti-solvent) at a rate of 0.1 mL/min until the solution becomes slightly turbid, then immediately add 0.5 mL of Ethanol to clear the solution. You have now established the Metastable Zone.

  • Seeding : Add 1% w/w of pre-milled seed crystals. Hold the temperature at 65°C for 30 minutes to allow the seed surfaces to cure and initiate secondary nucleation.

  • Cooling & Dosing (Phase 2) : Initiate a linear cooling ramp to 10°C over 4 hours (approx. 0.23°C/min). Simultaneously, resume the water addition at 0.2 mL/min until a 1:1 EtOH:Water volumetric ratio is reached.

  • Aging & Isolation : Hold the slurry at 10°C for 2 hours. Filter via vacuum, wash the cake with cold 30% EtOH/Water, and dry in a vacuum oven at 55°C for 12 hours.

Part 3: Quantitative Data

Table 1: Solvent System Selection Matrix for 4-Acetyl-1H-pyrrole-2-carbohydrazide

Primary SolventAnti-SolventRatio (v/v)Solute Solubility (Hot)Solute Solubility (Cold)Expected Solid FormLLPS Risk
EthanolWater1:1HighLowHydrate / Anhydrate*Moderate
MethanolEthyl Acetate1:2Very HighModerateMethanol SolvateHigh
DMFWater1:3Extremely HighLowHydrateVery High
AcetoneHeptane1:2ModerateVery LowAnhydrateLow

*Dependent on final vacuum drying conditions and water activity during isolation.

Part 4: Visualizations

G Start 4-Acetyl-1H-pyrrole-2-carbohydrazide in Solution Cooling Cooling Crystallization Start->Cooling AntiSolvent Anti-Solvent Addition Start->AntiSolvent LLPS Oiling Out (LLPS) Detected Cooling->LLPS High Supersaturation Metastable Metastable Zone Reached Cooling->Metastable Controlled Cooling AntiSolvent->Metastable Dropwise Addition LLPS->AntiSolvent Change Strategy Seeding Introduce Seed Crystals Metastable->Seeding Growth Crystal Growth & Aging Seeding->Growth Pure High-Purity Crystals Growth->Pure

Workflow for mitigating oiling out during crystallization.

H Molecule 4-Acetyl-1H-pyrrole-2-carbohydrazide Donor1 Pyrrole NH (H-Bond Donor) Molecule->Donor1 Donor2 Hydrazide NH/NH2 (H-Bond Donor) Molecule->Donor2 Acceptor1 Acetyl C=O (H-Bond Acceptor) Molecule->Acceptor1 Acceptor2 Hydrazide C=O (H-Bond Acceptor) Molecule->Acceptor2 Solvent Protic Solvents (e.g., MeOH, H2O) Donor1->Solvent H-Bonding Donor2->Solvent H-Bonding Acceptor1->Solvent H-Bonding Acceptor2->Solvent H-Bonding Solvate Solvate/Hydrate Formation Solvent->Solvate High Solvent Activity Anhydrate Anhydrous Crystal Solvent->Anhydrate Aprotic/Low Activity

Hydrogen bonding network driving solvate vs. anhydrate formation.

References

  • Crystal Growth & Design Vol. 23 No. 8. Design and characterization of 1H-pyrrole-2-carbohydrazide complexes and solvate formation. ACS Publications. [Link]

  • US Patent 5314506A.Crystallization method to improve crystal structure and size (Anti-solvent methodologies).
  • Chinese Journal of Applied Chemistry. Synthesis, Crystal Structures and Calf Thymus DNA Binding of Acylhydrazone Bearing Pyrrole Ring. CIAC.[Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Purity Analysis of 4-Acetyl-1H-pyrrole-2-carbohydrazide: A Comparative HPLC Method Validation Guide

As pharmaceutical pipelines increasingly feature complex, highly polar nitrogenous heterocycles, legacy analytical methods often fall short. This guide provides an in-depth, objective comparison of High-Performance Liqui...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly feature complex, highly polar nitrogenous heterocycles, legacy analytical methods often fall short. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) stationary phases for the purity analysis of 4-acetyl-1H-pyrrole-2-carbohydrazide .

By analyzing the molecular causality behind chromatographic behavior, we establish a self-validating analytical protocol grounded in[1] and[2].

The Analytical Challenge: Molecular Causality

4-acetyl-1H-pyrrole-2-carbohydrazide (CAS 477858-84-7)[3] is a critical synthetic intermediate whose structural topology presents a trifecta of chromatographic challenges:

  • Extreme Polarity: The carbohydrazide moiety (-CONHNH₂) acts as both a strong hydrogen bond donor and acceptor.

  • Basicity & Secondary Interactions: The terminal amine of the hydrazide is basic. At a neutral pH, it readily interacts with residual, unendcapped silanols on silica-based stationary phases via ion-exchange mechanisms, leading to severe peak tailing.

  • Conjugated π -System: The pyrrole ring and the acetyl group form a conjugated π -electron system, providing a strong chromophore but also requiring specific phase selectivity to resolve from closely related synthetic precursors (e.g., 4-acetyl-1H-pyrrole-2-carboxylic acid).

When analyzed on a traditional C18 column, the polarity of the carbohydrazide group prevents sufficient partitioning into the hydrophobic alkyl chains. The analyte elutes near the void volume ( t0​ ), resulting in a retention factor ( k′ ) of less than 1.0. This directly violates [2], which mandate adequate retention to ensure the analyte is free from matrix interferences.

Stationary Phase Selection: A Comparative Analysis

To establish a robust purity method, we must move beyond simple hydrophobic dispersion and exploit orthogonal retention mechanisms. We compared three distinct column chemistries:

  • Alternative A: Standard C18 (Octadecylsilane). Relies purely on hydrophobic interactions. Hypothesis: Will fail to adequately retain the polar hydrazide.

  • Alternative B: Phenyl-Hexyl. Features a phenyl ring tethered to the silica surface via a six-carbon chain. The hexyl chain provides baseline hydrolytic stability, while the phenyl ring engages in π−π stacking with the delocalized electrons of the pyrrole ring. Hypothesis: Will provide orthogonal selectivity and optimal resolution.

  • Alternative C: HILIC (Amide). Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase with an aqueous-organic mobile phase (>70% acetonitrile). Retention is driven by analyte partitioning into a water-enriched layer on the silica surface. Hypothesis: Will provide maximum retention, but may suffer from lower routine robustness.

Mechanisms cluster_phases Stationary Phase Alternatives Analyte 4-acetyl-1H-pyrrole-2-carbohydrazide (Polar, Basic, Aromatic) C18 Standard C18 Hydrophobic Partitioning Result: Poor Retention Analyte->C18 Weak Dispersion Phenyl Phenyl-Hexyl π-π Stacking & Hydrophobic Result: Optimal Selectivity Analyte->Phenyl Strong π-π Interaction HILIC HILIC (Amide) Hydrophilic Partitioning Result: Good Retention Analyte->HILIC Hydrogen Bonding

Fig 1: Mechanistic comparison of stationary phase interactions.

Chromatographic Performance Data

The following data summarizes the system suitability performance of the three columns using standardized gradient conditions optimized for each phase type.

Table 1: Chromatographic Performance Comparison (System Suitability)

ParameterStandard C18Phenyl-HexylHILIC (Amide)USP <621> Requirement
Retention Factor ( k′ ) 0.8 (Fail)3.5 (Pass)5.2 (Pass) >2.0
Tailing Factor ( Tf​ ) 1.85 (Fail)1.15 (Pass)1.30 (Pass) ≤1.5
Resolution ( Rs​ ) *1.2 (Fail)3.8 (Pass)2.5 (Pass) >1.5

*Resolution calculated against the critical synthetic precursor, 4-acetyl-1H-pyrrole-2-carboxylic acid.

Conclusion of Comparison: While HILIC provides the highest retention, the Phenyl-Hexyl stationary phase offers the best holistic performance. It leverages π−π interactions to achieve baseline resolution while maintaining the ruggedness and rapid equilibration times required for routine Quality Control (QC) environments.

Experimental Protocol & Method Validation Workflow

This protocol outlines a self-validating system utilizing the optimized Phenyl-Hexyl method, ensuring that System Suitability Testing (SST) criteria are met prior to executing formal [4].

Workflow A Analyte Profiling Polarity & pKa B Column Screening C18 vs Phenyl vs HILIC A->B C Method Optimization pH & Ion-Pairing B->C D ICH Q2(R2) Validation Linearity, LOD/LOQ C->D E USP <621> Suitability Rs > 1.5, Tf ≤ 1.5 D->E

Fig 2: Systematic HPLC method development and validation workflow.

Step 1: Mobile Phase Preparation (The Causality of Ion-Pairing)

To mitigate secondary silanol interactions and improve peak shape, an acidic mobile phase modifier is required. We utilize 0.1% Trifluoroacetic acid (TFA) . TFA acts as a strong ion-pairing agent; its perfluorinated anion pairs with the protonated basic hydrazide group, forming a neutral, more hydrophobic complex that partitions effectively into the Phenyl-Hexyl phase.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Step 2: Chromatographic Setup
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes retention times and lowers backpressure without degrading the thermally labile hydrazide).

  • Detection: UV at 254 nm (Optimal for the conjugated pyrrole-acetyl chromophore, ensuring high sensitivity).

  • Gradient Program: 5% B to 60% B over 15 minutes, followed by a 5-minute re-equilibration at 5% B.

Step 3: Sample Preparation
  • Diluent: Water:Acetonitrile (90:10, v/v).

    • Expert Insight: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting/splitting)—a common artifact when injecting highly polar compounds dissolved in high-organic diluents onto an aqueous-rich gradient.

  • Standard Concentration: 0.5 mg/mL of 4-acetyl-1H-pyrrole-2-carbohydrazide.

Step 4: Execution of ICH Q2(R2) Validation
  • System Suitability: Inject the standard preparation 6 times. Verify Resolution ( Rs​>1.5 ) and Tailing Factor ( Tf​≤1.5 ). Proceed only if SST passes.

  • Specificity: Inject a blank (diluent) to verify no interfering peaks at the API retention time.

  • Linearity: Prepare and inject 5 concentration levels ranging from 25% to 150% of the nominal concentration.

  • Accuracy & Precision: Spike the API into a synthetic mixture of known impurities at 80%, 100%, and 120% levels. Calculate % recovery and % Relative Standard Deviation (RSD).

Validation Results Summary

The optimized Phenyl-Hexyl method was subjected to full validation per ICH Q2(R2) guidelines[1]. The self-validating nature of the protocol ensures that the data below is highly reproducible across different analytical laboratories.

Table 2: ICH Q2(R2) Validation Data (Optimized Phenyl-Hexyl Method)

Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
Linearity ( R2 ) 0.9998 ≥0.999 Pass
Method Precision (%RSD) 0.6% ≤2.0% Pass
Accuracy (Recovery Range) 99.2% - 101.5%98.0% - 102.0%Pass
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) ≥3 Pass
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) ≥10 Pass
Robustness Stable across ± 2°C, ± 0.1 mL/minNo significant change in Rs​ or Tf​ Pass

Conclusion & Recommendations

For the purity analysis of 4-acetyl-1H-pyrrole-2-carbohydrazide, standard C18 chemistries are fundamentally mismatched to the molecule's extreme polarity and basicity. While HILIC provides superior retention, the Phenyl-Hexyl stationary phase paired with a TFA-modified mobile phase offers the best holistic performance. It successfully leverages π−π interactions to achieve baseline resolution from synthetic precursors, while maintaining the ruggedness and precision required for routine, ICH Q2(R2) compliant quality control testing.

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl Framework. MasterControl. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

  • USP <621> Chromatography Overview. Scribd. Available at:[Link]

  • Revisions per USP 621 - Method Modernization. Agilent Technologies. Available at:[Link]

Sources

Comparative

Comparative In Vitro Efficacy of 4-Acetyl-1H-Pyrrole-2-Carbohydrazide Analogs: A Technical Guide

Executive Summary The 4-acetyl-1H-pyrrole-2-carbohydrazide scaffold (CAS: 477858-84-7) has emerged as a highly versatile pharmacophore in medicinal chemistry. Its structural modularity—specifically the ability to functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-acetyl-1H-pyrrole-2-carbohydrazide scaffold (CAS: 477858-84-7) has emerged as a highly versatile pharmacophore in medicinal chemistry. Its structural modularity—specifically the ability to functionalize the hydrazide moiety into benzylidene or succinimide derivatives—enables precise tuning of target affinity across diverse biological pathways[1].

This technical guide objectively evaluates the in vitro efficacy of synthesized analogs across three primary therapeutic domains: Oncology (α-Topoisomerase II inhibition), Infectious Disease (Antimycobacterial activity), and Neurology (Neuroprotection via ROS scavenging). By analyzing the causality behind experimental choices and providing self-validating protocols, this guide serves as a comprehensive resource for drug development professionals.

Domain 1: Oncology (α-Topoisomerase II Inhibition)

Mechanistic Causality

Human topoisomerase IIα (α-Topo II) is an essential enzyme that regulates DNA topology and is heavily overexpressed in proliferating cancer cells[2]. Pyrrole-2-carbohydrazide derivatives, particularly those incorporating a succinimide or benzylidene moiety, exhibit strong anticancer activity by selectively targeting this enzyme[1].

The causality of this interaction lies in the hydrogen bond network: the heteroaromatic pyrrole ring and the hydrazide linker selectively engage with the ATP-binding pocket of htopo IIα (PDB ID: 1ZXM)[1][2]. By competitively inhibiting ATP hydrolysis, these analogs stabilize the transient DNA-enzyme cleavage complex. This stabilization prevents DNA religation, causing an accumulation of double-strand breaks that inevitably trigger caspase-mediated apoptosis in cell lines such as MCF-7[1].

Quantitative Efficacy Data

Table 1: In Vitro Cytotoxicity and α-Topo II Inhibition Profile (MCF-7 Cell Line)

Compound / StandardIC₅₀ (μM)Target Affinity ProfileReference
Compound 2f (Pyrrole analog)8.84High (ATP-binding pocket, H-bond network)[1]
Doxorubicin (Positive Control)~1.20High (Intercalation & Topo II poisoning)[1]
Vehicle (0.1% DMSO)N/ABaseline Viability[1]
Self-Validating Experimental Protocol: In Vitro Cytotoxicity Assay

To ensure trustworthiness, the MTT assay must be configured as a self-validating system:

  • Cell Seeding: Seed MCF-7 breast cancer cells at 1×104 cells/well in 96-well plates. Causality: This specific density ensures cells remain in the logarithmic growth phase during the 48-hour treatment window, maximizing their susceptibility to Topo II inhibitors.

  • Compound Treatment: Administer pyrrole analogs (0.1–100 μM). Include 0.1% DMSO as a negative vehicle control (to establish a 100% viability baseline) and Doxorubicin as a positive control (to confirm assay sensitivity).

  • Metabolic Conversion: Add MTT reagent. Validation: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, reducing the yellow MTT to purple formazan.

  • Quantification: Solubilize the formazan crystals in DMSO and measure absorbance at 570 nm. The colorimetric shift directly correlates with the proportion of metabolically active cells.

Pathway Visualization

TopoII A Pyrrole-2-Carbohydrazide Analog B ATP-Binding Pocket of α-Topo II A->B Hydrogen Bonding C Inhibition of DNA Topology Regulation B->C Competitive Inhibition D DNA Double-Strand Breaks Accumulation C->D Cleavage Complex Stabilization E Apoptosis in MCF-7 Cancer Cells D->E Caspase Activation

Mechanism of α-Topo II inhibition and apoptosis induction by pyrrole analogs.

Domain 2: Infectious Disease (Antimycobacterial Activity)

Mechanistic Causality

The development of novel antitubercular agents heavily relies on inhibiting cell wall biosynthesis. Pyrrole-2-carbohydrazide derivatives, specifically benzylidene functionalized analogs, are rationally designed to act as Enoyl-acyl carrier protein reductase (InhA) inhibitors[3]. InhA is a crucial enzyme in the Type II fatty acid biosynthesis pathway of Mycobacterium tuberculosis. By docking into the active site of InhA, these analogs halt the synthesis of mycolic acids, leading to bacterial cell lysis[3].

Quantitative Efficacy Data

Table 2: Antimycobacterial Activity against M. tuberculosis H37Rv

Compound / StandardMIC (μg/mL)MABA ResponseReference
Compound GS4 0.5Complete Inhibition (Blue)[3]
Isoniazid (Positive Control)0.2Complete Inhibition (Blue)[3]
Untreated Control N/AActive Growth (Pink)[3]
Self-Validating Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA protocol is the gold standard for high-throughput mycobacterial screening due to its built-in colorimetric validation:

  • Inoculation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC. Dispense 2×104 CFU/well into 96-well plates.

  • Serial Dilution: Introduce pyrrole analogs in serial dilutions. Validation: Include Isoniazid as a positive control and bacteria-free media wells as a negative control to rule out background contamination.

  • Incubation: Incubate for 7 days at 37°C. Causality: Mycobacteria are notoriously slow-growing; a 7-day window ensures sufficient metabolic activity for accurate detection.

  • Indicator Addition: Add Alamar Blue (resazurin) reagent.

  • Readout: Self-Validation Mechanism: Viable mycobacteria reduce the non-fluorescent, blue resazurin into highly fluorescent, pink resorufin. Wells that remain blue indicate successful inhibition (MIC is defined as the lowest concentration preventing the color change).

Workflow Visualization

MABA Step1 Culture M. tuberculosis H37Rv Step2 Add Pyrrole Analogs (Serial Dilution) Step1->Step2 Step3 Incubate 7 days at 37°C Step2->Step3 Step4 Add Alamar Blue Reagent Step3->Step4 Step5 Assess Colorimetric Shift Step4->Step5 Result1 Blue = Inhibition (Live Cells Absent) Step5->Result1 Result2 Pink = Growth (Live Cells Present) Step5->Result2

Step-by-step Microplate Alamar Blue Assay workflow for antimycobacterial screening.

Domain 3: Neurology (Antioxidant & Neuroprotection)

Mechanistic Causality

In in vitro models of Parkinson's Disease, the neurotoxin 6-hydroxydopamine (6-OHDA) induces severe oxidative stress, leading to lipid peroxidation and mitochondrial collapse in dopaminergic neurons[4]. N-pyrrolyl hydrazide-hydrazone analogs exhibit potent neuroprotective effects by acting as direct free radical scavengers[5]. The multiple phenyl nuclei and the hydrazide-hydrazone group in the side chain act as electron donors, neutralizing reactive oxygen species (ROS) before they can propagate lipid peroxidation cascades, thereby preserving synaptosomal viability[4][5].

Quantitative Efficacy Data

Table 3: Neuroprotective Efficacy in 6-OHDA-Induced Neurotoxicity Models

Compound / StandardOptimal Conc. (μM)Cell Viability Recovery (%)Cell Line ModelReference
Compound 5a 0.567%SH-SY5Y / Synaptosomes[5]
Compound A 0.5Significant RescuePC12 Cells[4]
Melatonin (Standard)0.574%SH-SY5Y / Synaptosomes[5]
Self-Validating Experimental Protocol: 6-OHDA Neurotoxicity Assay
  • Pre-treatment Phase: Pre-treat PC12 or SH-SY5Y cells with pyrrole analogs (0.1–5.0 μM) for 2 hours. Causality: Pre-treatment is critical to establish whether the compound fortifies baseline cellular antioxidant defenses prior to toxic insult.

  • Toxic Insult: Expose the cells to 100 μM 6-OHDA. Validation: Include wells treated only with 6-OHDA (negative control) to confirm the induction of >50% cytotoxicity, and wells treated with Melatonin (positive control) to benchmark neuroprotection[4][5].

  • Biomarker Quantification: Measure Malondialdehyde (MDA) levels using a thiobarbituric acid reactive substances (TBARS) assay. A reduction in MDA directly validates the inhibition of lipid peroxidation by the pyrrole analogs[4].

Logical Relationship Visualization

Neuroprotection Toxin 6-OHDA Exposure ROS ROS Generation & Lipid Peroxidation Toxin->ROS Induces Rescue Neuronal Cell Survival ROS->Rescue Decreases Viability Analog Pyrrole-2-Carbohydrazide Analog Scavenge Free Radical Scavenging Analog->Scavenge Mediates Scavenge->ROS Inhibits Scavenge->Rescue Promotes

Logical relationship of ROS scavenging and neuroprotection by pyrrole analogs.

Conclusion

The 4-acetyl-1H-pyrrole-2-carbohydrazide scaffold offers exceptional versatility for drug discovery. By modifying the hydrazide linker, researchers can pivot the molecule's efficacy from competitive enzyme inhibition (α-Topo II in oncology; InhA in infectious diseases) to potent chemical scavenging (ROS neutralization in neurology). Future in vivo pharmacokinetic profiling will be essential to translate these highly promising in vitro results into clinical applications.

References

  • [1] Synthesis, Computational Studies, and Anticancer Evaluation of Novel Pyrrole Derivatives. EurekaSelect. 1

  • [4] Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PubMed Central (PMC). 4

  • [3] Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. 3

  • [2] In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. Bentham Science. 2

  • [5] EVALUATION OF THE IN VITRO NEUROTOXIC AND NEUROPROTECTIVE EFFECTS AT CELLULAR AND SUBCELLULAR LEVELS OF NEWLY SYNTHESIZED N-PYRROLYL HYDRAZIDE-HYDRAZONES. Farmacia Journal. 5

Sources

Validation

Benchmarking 4-acetyl-1H-pyrrole-2-carbohydrazide: A Comprehensive Guide to Reactivity and Efficacy vs. Standard Hydrazines

As drug discovery pivots toward overcoming antimicrobial resistance, the structural evolution of pharmacophores is critical. Hydrazine derivatives, particularly Isoniazid (pyridine-4-carbohydrazide), have long been the g...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward overcoming antimicrobial resistance, the structural evolution of pharmacophores is critical. Hydrazine derivatives, particularly Isoniazid (pyridine-4-carbohydrazide), have long been the gold standard in antimycobacterial therapies targeting the Enoyl-acyl carrier protein reductase (InhA/ENR). However, the emergence of multi-drug resistant tuberculosis (MDR-TB) necessitates novel scaffolds.

This guide provides an objective, data-driven benchmark of 4-acetyl-1H-pyrrole-2-carbohydrazide (4-APCH) against standard hydrazine derivatives. By analyzing physicochemical properties, synthetic reactivity, and biological efficacy, we will demonstrate why the pyrrole carbohydrazide scaffold is a superior building block for next-generation Schiff base inhibitors.

Chemical Profiling and Mechanistic Advantages

To understand the utility of 4-APCH, we must first analyze the causality behind its structural design. Standard hydrazines like phenylhydrazine are highly nucleophilic but lack the hydrogen-bonding capacity required for specific enzymatic docking. Isoniazid provides this via its pyridine ring, but its structural rigidity limits functionalization.

The 4-acetyl-1H-pyrrole-2-carbohydrazide scaffold introduces three distinct mechanistic advantages:

  • Modulated Nucleophilicity: The electron-withdrawing 4-acetyl group pulls electron density away from the pyrrole ring via resonance. This slightly attenuates the nucleophilicity of the terminal hydrazide NH2​ , allowing for highly controlled, selective Schiff base condensations without the rapid, exothermic side reactions often seen with simple alkyl hydrazines.

  • Enhanced Target Binding: The pyrrole NH acts as a potent hydrogen-bond donor, while the acetyl carbonyl provides an additional hydrogen-bond acceptor. This dual capacity significantly improves docking scores within the InhA active site compared to the single acceptor of Isoniazid's pyridine nitrogen.

  • Lipophilicity Tuning: The acetyl group increases the partition coefficient (LogP), enhancing the molecule's ability to penetrate the lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis.

Table 1: Physicochemical Benchmarking of Hydrazine Scaffolds
Property4-acetyl-1H-pyrrole-2-carbohydrazideIsoniazid (Standard)Phenylhydrazine (Reagent)
CAS Number 477858-84-754-85-3100-63-0
Molecular Weight 167.17 g/mol 137.14 g/mol 108.14 g/mol
H-Bond Donors 322
H-Bond Acceptors 321
LogP (Predicted) 0.45-0.701.25
Primary Utility Advanced Schiff base synthesis, ENR inhibitorsAntimycobacterial APIGeneral chemical derivatization

Synthetic Reactivity: Schiff Base Condensation

Pyrrole-2-carbohydrazides are primarily utilized as nucleophiles to synthesize bioactive benzylidene derivatives (Schiff bases). The synthesis relies on the condensation of 4-APCH with substituted benzaldehydes.1 demonstrate that this reaction is highly efficient when catalyzed by glacial acetic acid, yielding stable (E)-isomers.

Synthesis A 4-acetyl-1H-pyrrole-2-carbohydrazide (Nucleophile) C Condensation Reaction (Ethanol, Glacial Acetic Acid, Reflux) A->C B Substituted Benzaldehyde (Electrophile) B->C D Schiff Base Derivative (Target ENR Inhibitor) C->D -H2O E Isoniazid (Standard) Parallel Control Synthesis E->C Benchmark

Fig 1. Schiff base condensation workflow comparing 4-APCH and Isoniazid.
Experimental Protocol 1: Synthesis of (E)-N'-benzylidene-4-acetyl-1H-pyrrole-2-carbohydrazide

This protocol is designed as a self-validating system. The use of TLC ensures reaction completion is empirically verified before proceeding to the workup phase.

  • Preparation: In a 100 mL round-bottom flask, dissolve 0.01 mol of 4-acetyl-1H-pyrrole-2-carbohydrazide in 40 mL of absolute ethanol.

  • Electrophile Addition: Add 0.01 mol of the desired substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) to the stirring solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the terminal amine of the carbohydrazide.

  • Reflux & Validation: Reflux the mixture at 80°C for 3–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Chloroform:Ethanol (10:1.5) mobile phase. Visualize under an iodine chamber. The disappearance of the starting material spot validates reaction completion.

  • Workup: Cool the reaction mixture to room temperature, then pour it into ice-cold water.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and recrystallize from a DMF:Water (1:1) mixture to obtain the pure compound. Confirm structure via 1H NMR (look for the characteristic imine −CH=N− proton singlet around 8.2–8.6 ppm).

Biological Efficacy Benchmarking

The ultimate test of a novel scaffold is its biological performance. Synthesized derivatives of pyrrole-2-carbohydrazides are routinely screened for antimycobacterial activity against M. tuberculosis H37Rv. According to 2, compounds featuring electron-withdrawing groups on the benzylidene ring exhibit remarkable potency, often rivaling Isoniazid.

Table 2: Antimycobacterial Efficacy (MIC against M. tuberculosis H37Rv)
Compound ScaffoldSubstitution (R-group)MIC (µg/mL)Relative Efficacy vs INH
Isoniazid (Standard) N/A0.8Baseline (1x)
4-APCH Schiff Base 4-Chloro3.125Moderate
4-APCH Schiff Base 2,4-Dichloro1.6High
4-APCH Schiff Base 4-Dimethylamino0.8Equivalent to Standard

Data synthesized from benchmark MABA assays. The 4-dimethylamino substitution enhances lipid permeability, matching the efficacy of Isoniazid.

MABA A Culture M. tuberculosis H37Rv (Middlebrook 7H9 broth) C Incubation (96-well plate, 37°C, 7 days) A->C B Serial Dilution of Compounds (4-APCH derivatives vs INH) B->C D Add Alamar Blue (Resazurin) Incubate 24 hrs C->D E Colorimetric Readout (Blue = Inhibited, Pink = Viable) D->E

Fig 2. Microplate Alamar Blue Assay (MABA) workflow for antimycobacterial screening.
Experimental Protocol 2: Microplate Alamar Blue Assay (MABA)

This protocol utilizes a colorimetric shift to provide a self-validating, objective readout of bacterial viability.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC enrichment until the logarithmic growth phase is reached (OD600 ≈ 0.6).

  • Compound Plating: In a sterile 96-well microplate, perform two-fold serial dilutions of the 4-APCH derivatives and the Isoniazid standard (ranging from 100 µg/mL to 0.8 µg/mL).

  • Assay Validation Controls: Include a positive growth control (media + bacteria, no drug) to ensure culture viability, and a negative control (media only) to rule out contamination.

  • Incubation: Add the bacterial inoculum to the wells and incubate the plate at 37°C for 7 days.

  • Indicator Addition: Add 20 µL of Alamar Blue (Resazurin) solution to all wells. Incubate for an additional 24 hours. Causality: Viable mycobacteria metabolize the non-fluorescent blue resazurin into the highly fluorescent pink resorufin.

  • Data Acquisition: Visually inspect the wells or use a fluorometer. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change from blue to pink.

Conclusion

Benchmarking 4-acetyl-1H-pyrrole-2-carbohydrazide against standard hydrazines like Isoniazid reveals a highly versatile and potent scaffold. While Isoniazid remains highly effective against susceptible strains, its structural simplicity limits analog generation. The 4-APCH scaffold, supported by 3, offers superior hydrogen-bonding dynamics and tunable lipophilicity, making it a premium candidate for developing next-generation ENR inhibitors to combat drug-resistant pathogens.

References
  • Biradar, S. M., Mote, G. D., Asgaonkar, K. D., & Chitre, T. S. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. CABI Digital Library / RJPT. Retrieved from[Link]

  • National Institutes of Health (PMC). (2018). Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties. Retrieved from[Link]

Sources

Comparative

A Researcher's Guide to Validating Target Engagement: A Comparative Analysis of 4-acetyl-1H-pyrrole-2-carbohydrazide

In the landscape of modern drug discovery, the pyrrole scaffold stands out as a "privileged structure," forming the core of numerous natural products and clinically approved therapeutics.[1][2][3] Its synthetic tractabil...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrrole scaffold stands out as a "privileged structure," forming the core of numerous natural products and clinically approved therapeutics.[1][2][3] Its synthetic tractability and diverse pharmacological activities, ranging from anticancer to antimicrobial, make it a focal point of medicinal chemistry.[4][5][6] This guide delves into the critical process of validating the binding affinity of a novel pyrrole derivative, 4-acetyl-1H-pyrrole-2-carbohydrazide, to its putative protein target. We will navigate the theoretical underpinnings and practical applications of key biophysical techniques, providing a comparative framework for researchers in drug development.

For the purpose of this illustrative guide, we will consider a hypothetical scenario where 4-acetyl-1H-pyrrole-2-carbohydrazide has been identified as a potential inhibitor of a therapeutically relevant protein kinase. To provide a realistic context for comparison, we will benchmark its performance against Sunitinib, a well-established multi-kinase inhibitor that also features a pyrrole moiety.[4]

The Imperative of Biophysical Validation in Drug Discovery

The journey from a promising hit compound to a viable drug candidate is paved with rigorous validation. A crucial milestone in this process is the quantitative characterization of the interaction between the small molecule and its biological target.[7] Understanding the binding affinity, kinetics, and thermodynamics of this interaction is paramount for several reasons:

  • Confirmation of Target Engagement: Direct measurement of binding provides unequivocal evidence that the compound interacts with the intended target.

  • Structure-Activity Relationship (SAR) Studies: Quantitative binding data is essential for guiding medicinal chemistry efforts to optimize compound potency and selectivity.

  • Mechanism of Action Elucidation: The thermodynamic signature of a binding event can offer insights into the forces driving the interaction.

This guide will focus on three gold-standard techniques for quantifying protein-ligand interactions: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

A Comparative Overview of Binding Affinity Techniques

TechniquePrincipleKey Parameters MeasuredThroughputSample Consumption
Surface Plasmon Resonance (SPR) Mass-based detection of changes in refractive index upon binding to an immobilized ligand.[8][9]KD (dissociation constant), ka (association rate), kd (dissociation rate)Medium to HighLow (analyte), Moderate (ligand)
Isothermal Titration Calorimetry (ITC) Measurement of heat changes upon binding in solution.[10][11]KD, ΔH (enthalpy), ΔS (entropy), n (stoichiometry)LowHigh
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescently labeled molecule upon binding.[12][13]KD, IC50 (in competition assays)HighLow

Experimental Validation of 4-acetyl-1H-pyrrole-2-carbohydrazide

Hypothetical Comparative Binding Data

The following table presents a plausible set of experimental data for the binding of 4-acetyl-1H-pyrrole-2-carbohydrazide and Sunitinib to our hypothetical protein kinase target.

CompoundTechniqueKD (nM)ka (105 M-1s-1)kd (10-3 s-1)ΔH (kcal/mol)-TΔS (kcal/mol)
4-acetyl-1H-pyrrole-2-carbohydrazide SPR1502.53.75--
ITC165---8.5-2.1
FP (competition)180 (IC50)----
Sunitinib SPR255.01.25--
ITC22---10.2-1.5
FP (competition)30 (IC50)----

Data Interpretation:

In this hypothetical scenario, Sunitinib exhibits a significantly higher affinity (lower KD) for the target kinase compared to 4-acetyl-1H-pyrrole-2-carbohydrazide. The SPR data further reveals that Sunitinib's higher affinity is a result of both a faster association rate (ka) and a slower dissociation rate (kd), indicating a more stable drug-target complex. The ITC data provides thermodynamic insights, suggesting that the binding of both compounds is enthalpically driven, a common feature for kinase inhibitors.

Experimental Protocols

Surface Plasmon Resonance (SPR) Workflow

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis prep_ligand Prepare Ligand (Kinase) activate Activate Sensor Chip prep_ligand->activate prep_analyte Prepare Analyte (Compound) inject Inject Analyte Series prep_analyte->inject immobilize Immobilize Ligand activate->immobilize deactivate Deactivate & Wash immobilize->deactivate deactivate->inject regenerate Regenerate Surface inject->regenerate Between injections sensorgram Obtain Sensorgrams inject->sensorgram regenerate->inject fit_model Fit to Binding Model sensorgram->fit_model results Determine K_D, k_a, k_d fit_model->results

Step-by-Step Protocol:

  • Ligand Preparation: Purify the target kinase to >95% homogeneity. Prepare a stock solution in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Analyte Preparation: Dissolve 4-acetyl-1H-pyrrole-2-carbohydrazide and Sunitinib in 100% DMSO to create high-concentration stock solutions. Prepare a dilution series in the running buffer, ensuring the final DMSO concentration is consistent across all samples and does not exceed 1%.

  • Ligand Immobilization:

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[14]

    • Inject the kinase solution over the activated surface to achieve the desired immobilization level (typically 2000-3000 RU for initial screening).

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Inject the analyte dilution series over the immobilized kinase surface, starting with the lowest concentration.

    • Monitor the association and dissociation phases in real-time.

    • Between each analyte injection, regenerate the sensor surface with a short pulse of a mild acidic or basic solution to remove the bound analyte.[8]

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to obtain the specific binding sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the dissociation constant (KD).[9]

Isothermal Titration Calorimetry (ITC) Workflow

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_protein Prepare Protein (in cell) equilibrate Equilibrate System prep_protein->equilibrate prep_ligand Prepare Ligand (in syringe) inject_series Inject Ligand Aliquots prep_ligand->inject_series equilibrate->inject_series thermogram Generate Thermogram inject_series->thermogram integrate Integrate Peak Areas thermogram->integrate binding_isotherm Plot Binding Isotherm integrate->binding_isotherm fit_model Fit to Binding Model binding_isotherm->fit_model results Determine K_D, ΔH, n fit_model->results

Step-by-Step Protocol:

  • Sample Preparation:

    • Dialyze the purified kinase extensively against the ITC running buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.5).

    • Dissolve the compound in the final dialysis buffer. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.[15]

  • ITC Experiment:

    • Load the kinase solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.[16]

  • Data Analysis:

    • Integrate the area under each peak in the raw thermogram to determine the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the KD, enthalpy change (ΔH), and stoichiometry (n).[11] The entropy change (ΔS) can then be calculated.

Fluorescence Polarization (FP) Competition Assay Workflow

FP_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Measurement cluster_analysis Data Analysis prep_protein Prepare Protein mix_reagents Mix Protein, Tracer, & Competitor prep_protein->mix_reagents prep_tracer Prepare Fluorescent Tracer prep_tracer->mix_reagents prep_competitor Prepare Competitor (Compound) prep_competitor->mix_reagents incubate Incubate to Equilibrium mix_reagents->incubate read_fp Read Fluorescence Polarization incubate->read_fp plot_data Plot FP vs. Competitor Conc. read_fp->plot_data fit_curve Fit to Sigmoidal Curve plot_data->fit_curve results Determine IC_50 fit_curve->results

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare solutions of the target kinase, a fluorescently labeled ligand (tracer) with known affinity for the kinase, and the unlabeled competitor compounds (4-acetyl-1H-pyrrole-2-carbohydrazide and Sunitinib).

  • Assay Setup:

    • In a microplate, add a fixed concentration of the kinase and the fluorescent tracer to each well.

    • Add a dilution series of the competitor compound to the wells.

    • Include controls for high polarization (kinase + tracer) and low polarization (tracer only).

  • Measurement:

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization of each well using a microplate reader equipped with polarizing filters.[17]

  • Data Analysis:

    • Plot the fluorescence polarization values as a function of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.[18]

Conclusion

The validation of binding affinity is a cornerstone of modern drug discovery. Each of the techniques discussed—SPR, ITC, and FP—offers a unique window into the molecular interactions that govern target engagement. SPR provides unparalleled kinetic information, ITC delivers a complete thermodynamic profile, and FP offers a high-throughput solution for screening and IC50 determination. By employing a multi-pronged approach and understanding the strengths and limitations of each method, researchers can build a comprehensive and robust data package to confidently advance promising compounds like 4-acetyl-1H-pyrrole-2-carbohydrazide through the drug discovery pipeline. This guide provides the foundational knowledge and practical protocols to empower researchers in their quest for novel therapeutics.

References

  • Reliable method for predicting the binding affinity of RNA-small molecule interactions using machine learning. PMC. Available from: [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC. Available from: [Link]

  • Analysis of protein-ligand interactions by fluorescence polarization. PMC. Available from: [Link]

  • Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles. ACS Publications. Available from: [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist. Available from: [Link]

  • 4-Acetyl-1H-pyrrole-2-carbaldehyde. PubMed. Available from: [Link]

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Available from: [Link]

  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. PMC. Available from: [Link]

  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. Available from: [Link]

  • Fluorescence polarization assays to study carbohydrate–protein interactions. RSC Publishing. Available from: [Link]

  • Guide to Running an SPR Experiment. Available from: [Link]

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. Available from: [Link]

  • "A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics". RJPN. Available from: [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available from: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available from: [Link]

  • Cyclocarbazolepyrrole: a preorganized calix[8]pyrrole analogue. RSC Publishing. Available from: [Link]

  • One-Pot Conversion of Carbohydrates into Pyrrole-2-Carbaldehydes as Sustainable Platform Chemicals. ResearchGate. Available from: [Link]

  • Multiplexed Analysis of Protein–Ligand Interactions by Fluorescence Anisotropy in a Microfluidic Platform. ACS Publications. Available from: [Link]

  • Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells. MDPI. Available from: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available from: [Link]

  • Calorimetry to Quantify Protein-Ligand Binding. IntechOpen. Available from: [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. Available from: [Link]

  • Bioactive pyrrole-based compounds with target selectivity. IRIS UniPA. Available from: [Link]

  • Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. MDPI. Available from: [Link]

  • Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data. MDPI. Available from: [Link]

  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. ResearchGate. Available from: [Link]

  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. University of Cambridge. Available from: [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Available from: [Link]

  • How to determine binding affinity with a microplate reader. BMG Labtech. Available from: [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available from: [Link]

  • A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. PubMed. Available from: [Link]

  • Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. Available from: [Link]

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Safety & Regulatory Compliance

Safety

4-acetyl-1H-pyrrole-2-carbohydrazide proper disposal procedures

Proper management of specialized heterocyclic compounds like 4-acetyl-1H-pyrrole-2-carbohydrazide requires moving beyond generic laboratory safety guidelines. Due to the dual reactivity of its nucleophilic pyrrole ring a...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper management of specialized heterocyclic compounds like 4-acetyl-1H-pyrrole-2-carbohydrazide requires moving beyond generic laboratory safety guidelines. Due to the dual reactivity of its nucleophilic pyrrole ring and its reducing carbohydrazide moiety, improper disposal can lead to dangerous exothermic reactions or the generation of highly toxic byproducts[1].

This guide provides researchers and drug development professionals with a self-validating, EHS-compliant operational plan for the safe handling, segregation, and disposal of this compound. The procedures are grounded in EPA Resource Conservation and Recovery Act (RCRA) standards[2] and the National Research Council's Prudent Practices in the Laboratory[3].

Chemical Identity & Hazard Profile

Before initiating any disposal protocol, it is critical to understand the quantitative and qualitative hazard profile of the target compound to ensure proper waste profiling.

Table 1: Chemical & Hazard Profile

Property Value Operational Implication
Chemical Name 4-Acetyl-1H-pyrrole-2-carbohydrazide Use full name on all EHS waste manifests.
CAS Number 477858-84-7 Primary identifier for regulatory tracking.
Molecular Weight 167.17 g/mol Relevant for calculating reaction stoichiometry and waste concentration.
Functional Groups Pyrrole, Carbohydrazide Highly reactive with oxidizers; acts as a potent reducing agent.

| RCRA Classification | Non-listed, Characteristic | Must be evaluated under 40 CFR 261.23 for reactivity potential[4]. |

Mechanistic Causality: The "Why" Behind the Protocol

In laboratory waste management, understanding the chemical causality behind a rule is the most effective way to prevent accidents.

  • The Danger of In-Lab Quenching: A common generalized practice for simple hydrazines is to quench them with sodium hypochlorite (bleach) to oxidize the hydrazine to nitrogen gas and water. Do not apply this to 4-acetyl-1H-pyrrole-2-carbohydrazide. The electron-rich pyrrole ring is highly susceptible to electrophilic aromatic substitution. Exposing this compound to bleach will rapidly generate chlorinated pyrrole byproducts, which are highly toxic and environmentally persistent. Direct high-temperature incineration is the only EHS-validated disposal method for this complex structure[3].

  • The Over-Pressurization Risk: The carbohydrazide group (-CONHNH2) is a potent reducing agent. If inadvertently mixed with oxidizing waste streams (e.g., nitric acid, peroxides, or permanganate), it will undergo a rapid, uncontrolled exothermic redox reaction. This reaction evolves copious amounts of nitrogen gas ( N2​ ). In a tightly sealed glass waste carboy, this rapid gas expansion will cause catastrophic container rupture[1].

Table 2: Waste Segregation & Compatibility Matrix

Waste Stream Compatible Matrix Incompatible Matrix (DO NOT MIX) Rationale

| Organic Liquids | Halogen-free solvents (DMSO, MeOH, EtOAc) | Nitric acid, Peroxides, Bleach | Hydrazides react exothermally with oxidizers, risking rapid N2​ gas evolution and over-pressurization. | | Aqueous Liquids | Neutral pH water/buffers | Heavy metal salts (Cu, Ag, Pb) | Hydrazides can precipitate into shock-sensitive, explosive metal-organic complexes. | | Solid Waste | Contaminated PPE, silica gel, empty vials | Solid oxidizers (KMnO4, Nitrates) | Friction or localized heat can trigger decomposition and fire. |

Visualizing the Disposal Workflow

To ensure compliance and prevent cross-contamination, follow the logical segregation pathway outlined below.

WasteWorkflow Gen Waste Generation: 4-acetyl-1H-pyrrole-2-carbohydrazide Classify Waste Classification Gen->Classify Solid Solid Waste (Powder, Consumables) Classify->Solid LiquidOrg Organic Liquid Waste (Solvent Mixtures) Classify->LiquidOrg LiquidAq Aqueous Liquid Waste (Washes/Extracts) Classify->LiquidAq ContSolid Sealed Solid Waste Container (Double-bagged/Rigid) Solid->ContSolid ContOrg Organic Waste Carboy (Vented Cap, No Oxidizers) LiquidOrg->ContOrg ContAq Aqueous Waste Carboy (pH 5-9 Adjusted) LiquidAq->ContAq Label Apply RCRA Hazardous Waste Label Identify as: Toxic / Reactive ContSolid->Label ContOrg->Label ContAq->Label Storage Secondary Containment (Satellite Accumulation Area) Label->Storage Incineration Licensed EHS Pickup & High-Temperature Incineration Storage->Incineration

Fig 1: Segregation and disposal workflow for 4-acetyl-1H-pyrrole-2-carbohydrazide waste.

Step-by-Step Operational Methodologies

Protocol 1: Liquid Waste Segregation and Containerization Objective: Safely capture reaction mother liquors and solvent washes without triggering secondary reactions.

  • Matrix Verification: Verify that the liquid waste stream does not contain heavy metal salts. If metals are present, the waste must be collected in a separate, dedicated "Organometallic Waste" container to prevent the formation of explosive complexes.

  • Segregation: Transfer liquid mixtures into a designated "Halogen-Free Organic Waste" carboy. If the primary solvent is halogenated (e.g., dichloromethane or chloroform), use a dedicated "Halogenated Organic Waste" carboy.

  • Venting (Critical Step): Equip the waste carboy with a commercially available vented cap (e.g., a cap with a PTFE microporous membrane). Because trace degradation of the carbohydrazide moiety can slowly evolve N2​ gas, a vented cap is a self-validating measure that physically prevents dangerous pressure accumulation.

  • RCRA Labeling: Attach a standardized hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "4-acetyl-1H-pyrrole-2-carbohydrazide" along with the solvent matrix, and check the "Toxic" and "Reactive" hazard boxes[2].

Protocol 2: Solid Waste Management Objective: Contain powders and contaminated consumables to prevent inhalation exposure and cross-contamination.

  • Collection: Gather all contaminated consumables—including weighing boats, spatulas, Kimwipes, and chromatography silica gel—into a heavy-duty, chemically resistant transparent polyethylene bag.

  • Double-Bagging: Seal the primary bag securely (e.g., via gooseneck tying and taping) and place it inside a secondary bag or a rigid, EHS-approved solid waste drum. This system self-validates by preventing puncture from sharp consumables (like pipette tips) while fully containing residual dust.

  • SAA Storage: Store the sealed solid waste container in your lab's designated Satellite Accumulation Area (SAA). Ensure the SAA is kept away from direct sunlight and heat sources, which can accelerate the thermal degradation of pyrrole derivatives[3].

Protocol 3: Spill Response and Decontamination Objective: Rapidly neutralize exposure risks during an accidental release.

  • Isolation & PPE: Evacuate non-essential personnel from the immediate area. Responders must don nitrile gloves, a lab coat, chemical splash goggles, and an N95/P100 particulate respirator if dry powder is airborne.

  • Dust Suppression (Solid Spills): Never dry-sweep the powder, as this aerosolizes the compound into the breathing zone. Lightly mist the spilled powder with a compatible, low-volatility solvent (e.g., water or isopropanol) to bind the particulates.

  • Absorption: Wipe up the dampened material using absorbent pads. For liquid spills containing the dissolved compound, cover the area with an inert absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible absorbents like sawdust, which can ignite if the mixture is reactive.

  • Final Decontamination: Transfer all spill cleanup materials into the solid hazardous waste container. Wash the contaminated surface thoroughly with warm soapy water, collecting the rinsate as aqueous hazardous waste.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Hazardous Waste Characteristics: A User-Friendly Reference Document Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Chapter 8: Management of Waste - Prudent Practices in the Laboratory Source: National Research Council (US) / The National Academies Press URL:[Link]

Sources

Handling

Personal protective equipment for handling 4-acetyl-1H-pyrrole-2-carbohydrazide

Advanced Operational Guide: Safety, PPE, and Handling Protocols for 4-Acetyl-1H-pyrrole-2-carbohydrazide As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mec...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Safety, PPE, and Handling Protocols for 4-Acetyl-1H-pyrrole-2-carbohydrazide

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic science. When handling 4-acetyl-1H-pyrrole-2-carbohydrazide (CAS: 477858-84-7) [], understanding the molecular behavior of the compound is the foundation of effective risk mitigation and operational success.

Mechanistic Hazard Assessment

Structurally, this compound features a pyrrole ring conjugated with an acetyl group and a carbohydrazide moiety. The hydrazide functional group (-CO-NH-NH2) is a potent nucleophile. In biological systems or upon skin contact, it can react with electrophilic cellular components, leading to sensitization, acute dermatitis, and mucous membrane irritation.

According to standard safety data for structurally analogous compounds like [2] and [3], the primary GHS hazard classifications include:

  • Skin Irritation (Category 2, H315) [2]

  • Serious Eye Irritation (Category 2/2A, H319) [3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335 - Respiratory irritation) [3]

  • Acute Toxicity (Category 4, H302/H312/H332) : Harmful if swallowed, in contact with skin, or if inhaled[2].

Because this compound is typically supplied as a fine, lyophilized powder, its highest operational risk is aerosolization and subsequent inhalation during weighing and transfer procedures.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab attire. The following PPE specifications are engineered specifically to counteract the physicochemical properties of pyrrole-carbohydrazides and the polar aprotic solvents (like DMSO or DMF) used to solubilize them.

PPE CategoryTechnical SpecificationCausality & Rationale
Hand Protection Double-layered Nitrile gloves (min 0.11 mm thickness)Nitrile offers superior chemical resistance against polar organic solvents compared to latex. Double-gloving provides a fail-safe against micro-tears; if the outer glove is contaminated, it can be shed immediately without exposing the skin.
Eye Protection Snug-fitting chemical splash goggles (EN166 / ANSI Z87.1)Standard safety glasses lack orbital seals. Goggles protect against airborne micro-particulates during powder transfer and solvent splashes during dissolution[4].
Respiratory N95 / FFP3 Particulate Respirator or PAPRThe compound's fine powder form poses a severe inhalation risk (H335)[3]. A high-efficiency particulate filter captures >99% of airborne hydrazide dust. If working outside a HEPA-filtered enclosure, a respirator is mandatory.
Body Protection Flame-retardant, anti-static lab coat (Nomex)Prevents electrostatic discharge from igniting solvent vapors during the reaction phase and prevents powder accumulation on personal clothing.

Operational Protocol: Safe Handling & Synthesis

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure absolute containment.

Phase 1: Pre-Weighing and Environmental Setup

  • Verify Engineering Controls : Ensure the powder weighing station or fume hood is operating with a face velocity of 80-100 feet per minute (fpm).

    • Self-Validation: Check the digital airflow monitor; a green indicator or a physical tissue-paper test confirms negative pressure before opening the chemical container.

  • Static Elimination : Pass an anti-static gun over the weighing spatula and weigh boat.

    • Causality: Hydrazide powders are highly prone to static cling. Electrostatic repulsion can cause sudden aerosolization of the powder, leading to immediate inhalation exposure and loss of containment.

Phase 2: Transfer and Dissolution

  • Weighing : Dispense the required mass of 4-acetyl-1H-pyrrole-2-carbohydrazide into a pre-tared, anti-static weigh boat.

  • Secondary Containment : Place the weigh boat into a secondary sealed container (e.g., a larger screw-cap jar) before moving it from the balance enclosure to the primary reaction fume hood.

  • Solvent Addition : Slowly add the chilled solvent (e.g., anhydrous DMF) down the side of the reaction vessel.

    • Causality: Chilling the solvent minimizes exothermic dissolution and reduces the vapor pressure of the solvent, mitigating inhalation risks and preventing the hydrazide from degrading prematurely.

Phase 3: Spill Response and Chemical Quenching

  • Powder Spills : Do not sweep dry powder, as this generates aerosols. Cover the spill with damp sand or vermiculite to suppress dust, then carefully scoop it into a hazardous waste container[5].

  • Chemical Quenching : Residual hydrazide on spatulas or glassware should be neutralized using a dilute bleach (sodium hypochlorite) solution.

    • Causality: Hypochlorite oxidizes the reactive hydrazide moiety into inert nitrogen gas and the corresponding carboxylic acid. This destroys the nucleophilic hazard before the glassware is sent for standard washing.

  • Waste Segregation : Dispose of the oxidized aqueous waste in a designated "Aqueous Basic Waste" container. Never mix unquenched hydrazides with heavy metal waste, as they can form explosive complexes.

Workflow Visualization

The following diagram illustrates the logical progression of hazard mitigation during the handling of 4-acetyl-1H-pyrrole-2-carbohydrazide.

Workflow A 1. Storage & Prep (-20°C, Argon) B 2. Weighing Station (HEPA Filtered, Anti-static) A->B Don N95 & Nitrile C 3. Sealed Transfer (Secondary Containment) B->C Seal in vessel G Spill Response (Vermiculite + PPE) B->G If powder spills D 4. Chemical Synthesis (Fume Hood, Sash Down) C->D Dissolve in Solvent E 5. Bleach Quenching (Oxidize Hydrazide) D->E Post-reaction cleanup D->G If solution spills F 6. Waste Segregation (Aqueous vs Organic) E->F Dispose safely G->F Collect & isolate

Operational workflow and hazard mitigation logic for hydrazide handling.

References

  • "SAFETY DATA SHEET: 1H-Pyrrole-2-carbohydrazide, 97%", Fisher Scientific. URL: [Link]

Sources

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